molecular formula C20H22N2O3S B2949467 N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2034446-16-5

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2949467
CAS No.: 2034446-16-5
M. Wt: 370.47
InChI Key: UXALVZNPYJKODB-UHFFFAOYSA-N
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Description

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic organic compound of significant interest in early-stage chemical and pharmacological research. This molecule features a 2,3-dihydro-1H-indene (indane) core structure, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The structure incorporates an ethanediamide (oxalamide) linker, a functional group known for its ability to participate in hydrogen bonding, which can be critical for binding affinity and selectivity in drug-receptor interactions . The presence of a methylsulfanyl (thioether) group on the phenyl ring may offer a site for further metabolic studies or chemical modifications. Researchers are exploring this compound primarily as a chemical intermediate or a reference standard in the development of novel therapeutic agents. Its complex structure makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in areas focused on central nervous system (CNS) targets or enzyme inhibition. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-20(11-14-7-3-4-8-15(14)12-20)13-21-18(23)19(24)22-16-9-5-6-10-17(16)26-2/h3-10H,11-13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXALVZNPYJKODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactionsThe final step involves the formation of the ethanediamide linkage under controlled conditions, often using reagents like methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylsulfanyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and indene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other ethanediamides, indenyl derivatives, and sulfanyl-containing analogs allow for meaningful comparisons. Below is a detailed analysis:

Structural Analogues with Indenyl Moieties

  • N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4): This analog replaces the ethanediamide group with a benzamide and substitutes the methoxy group at the para position of the benzene ring.
  • N-({[2,3'-Bifuran]-5-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide (CAS 2034568-01-7) : This compound replaces the dihydroindenyl group with a bifuran-methyl group, introducing additional oxygen atoms and altering aromatic conjugation. Its molecular weight (356.4 g/mol) is lower than the target compound, likely due to the absence of the indenyl system .

Ethanediamide Derivatives with Sulfanyl Substituents

  • N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide (CAS 2319897-59-9): This analog incorporates a bithiophene-hydroxyethyl group instead of the indenyl-methoxy moiety. Its higher molecular weight (418.6 g/mol) reflects the sulfur-rich bithiophene unit .
  • N-[2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide : This compound replaces the methylsulfanyl group with a trifluoromethylphenyl group, significantly increasing electronegativity and lipophilicity. The indoline-piperidine substituent may enhance binding to biological targets compared to the dihydroindenyl system .

Functional Group Variations and Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2-Methoxy-dihydroindenyl, 2-methylsulfanylphenyl ~356 (estimated) Balanced lipophilicity; potential for dual hydrogen bonding (amide, methoxy)
N-(2,3-Dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5) 4-Fluorophenyl ~269 Enhanced electronegativity; possible halogen bonding
N-({[2,3'-Bifuran]-5-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide Bifuran-methyl 356.4 Oxygen-rich; furan rings may improve solubility
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide Bithiophene-hydroxyethyl 418.6 Sulfur-heavy; thiophene enhances π-stacking; hydroxyl enables H-bonding

Intermolecular Interactions and Crystal Packing

  • The methylsulfanyl group in the target compound may participate in weak C–H···S interactions, as seen in related sulfanylphenyl structures (e.g., , where S atoms engage in non-covalent contacts) .
  • In contrast, analogs like N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () exhibit stronger sulfonamide-based hydrogen bonding (N–H···O), which is absent in the target compound due to its ethanediamide core .

Biological Activity

The compound N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic organic molecule that belongs to the class of indene derivatives. This compound has garnered attention for its potential biological activities, which include various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacotherapy.

Chemical Structure and Properties

The molecular structure of the compound can be described using its IUPAC name and chemical formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₉N₃O₂S

Structural Features

The compound features:

  • An indene moiety , which is known for its diverse biological properties.
  • A methoxy group , which may enhance lipid solubility and bioavailability.
  • A methylsulfanyl group , which can influence the compound's reactivity and interaction with biological targets.

Pharmacological Evaluation

Research indicates that indene derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Indene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of sulfur-containing groups in such compounds often correlates with enhanced antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that indene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound is likely mediated through several biochemical pathways:

  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways, such as melatonin receptors, which are implicated in sleep regulation and cancer biology .
  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammatory responses or cancer progression.

Pharmacokinetics

Indene derivatives are generally well absorbed and distributed throughout the body. Factors such as lipophilicity, metabolic stability, and the ability to cross the blood-brain barrier contribute to their pharmacokinetic profiles.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar indene derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against breast and colon cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds. Results showed that indene derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Study 3: Inflammatory Response Modulation

Research into the anti-inflammatory effects revealed that certain indene derivatives could reduce cytokine production in vitro, suggesting a mechanism for their therapeutic use in conditions like arthritis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Indole Derivative AAnticancer, AntimicrobialReceptor modulation
Indole Derivative BAnti-inflammatoryEnzyme inhibition
This compoundAnticancer, AntimicrobialReceptor binding

Q & A

Q. Core methods include :

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the connectivity of the indene, methoxy, and methylsulfanyl groups. For example, the methoxy proton typically resonates at δ 3.2–3.5 ppm, while methylsulfanyl appears as a singlet near δ 2.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF can verify molecular mass and purity.
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) can resolve the 3D structure, with ORTEP-3 generating graphical representations of the crystal lattice .

(Advanced) How can researchers resolve contradictions in crystallographic data during structural determination?

Discrepancies in crystallographic data (e.g., bond lengths or angles deviating from expected values) require:

  • Validation using SHELX tools : SHELXC/SHELXD can reprocess raw diffraction data to check for twinning or indexing errors .
  • Hydrogen bonding analysis : Graph set analysis (as per Etter’s formalism) identifies persistent intermolecular interactions, which may explain packing anomalies. For example, N–H···O hydrogen bonds in ethanediamides often stabilize specific conformations .
  • Comparison with analogous structures : Databases like the Cambridge Structural Database (CSD) provide reference metrics for methoxy and sulfanyl-containing compounds .

(Advanced) How can experimental design (DoE) optimize the synthesis yield of this compound?

Design of Experiments (DoE) principles are critical for parameter optimization:

  • Factor screening : Identify variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs. For example, flow chemistry setups (as in diphenyldiazomethane synthesis) enable rapid testing of reaction conditions .
  • Response surface methodology (RSM) : Model interactions between factors (e.g., coupling reagent concentration vs. reaction time) to predict optimal yield regions.
  • Robustness testing : Validate the optimized protocol under slight parameter variations (e.g., ±5°C temperature fluctuations) to ensure reproducibility .

(Advanced) How can hydrogen bonding patterns in this compound inform its stability and reactivity?

Graph set analysis (based on Etter’s rules) classifies hydrogen bonds into motifs (e.g., chains, rings):

  • Motif identification : The ethanediamide group (N–H and C=O) likely forms R₂²(8) rings with adjacent molecules, enhancing crystal stability .
  • Solvent interactions : Polar solvents may disrupt these motifs, leading to polymorphic variations. Solvent-free crystallization or using non-polar solvents (e.g., hexane) can preserve desired packing .
  • Reactivity implications : Strong intermolecular hydrogen bonds may reduce solubility, necessitating co-solvents for reactions in the solid state.

(Basic) How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., methoxy group stability above 150°C).
  • HPLC monitoring : Track degradation products under acidic/basic conditions or UV light exposure.
  • Moisture sensitivity tests : Karl Fischer titration quantifies hygroscopicity, which is critical for handling sulfanyl-containing compounds .

(Advanced) What strategies are recommended for evaluating the compound’s biological activity in medicinal chemistry studies?

  • Targeted receptor assays : For example, AMPA receptor modulation can be tested via electrophysiology in transfected HEK293 cells, as done for related indene derivatives .
  • Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) assess oxidative degradation of the methylsulfanyl group .
  • Molecular docking : Software like AutoDock Vina models interactions with binding pockets, leveraging crystallographic data from SHELX-refined structures .

Notes

  • Methodological focus : Answers emphasize protocols over definitions, aligning with evidence from crystallography, synthesis, and analytical chemistry literature.
  • Data-driven approach : References to graph set analysis, DoE, and spectroscopic validation ensure academic rigor.

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